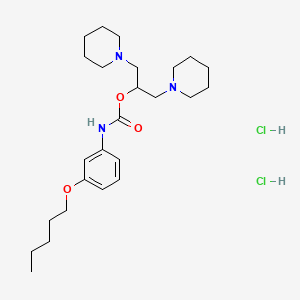
4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two bromophenyl groups attached to the imidazole ring, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 4-bromobenzaldehyde with ammonium acetate and benzaldehyde under specific conditions. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The process involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromophenyl groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
科学的研究の応用
4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds
作用機序
The mechanism of action of 4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The imidazole ring can interact with various biological pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 4,5-Bis(4-chlorophenyl)-1H-imidazol-2(3H)-one
- 4,5-Bis(4-fluorophenyl)-1H-imidazol-2(3H)-one
- 4,5-Bis(4-methylphenyl)-1H-imidazol-2(3H)-one
Uniqueness
4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications. The bromine atoms also enhance its potential biological activities compared to similar compounds with different substituents .
特性
CAS番号 |
123714-75-0 |
|---|---|
分子式 |
C15H10Br2N2O |
分子量 |
394.06 g/mol |
IUPAC名 |
4,5-bis(4-bromophenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-11-5-1-9(2-6-11)13-14(19-15(20)18-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20) |
InChIキー |
JJOLJNZIRYMBPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(NC(=O)N2)C3=CC=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11975622.png)
![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975637.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975639.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11975641.png)

![Isopropyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975652.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975663.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975668.png)
![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)
